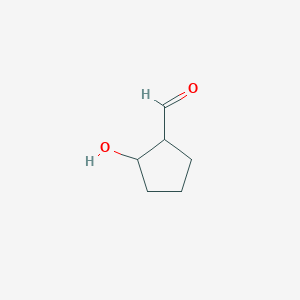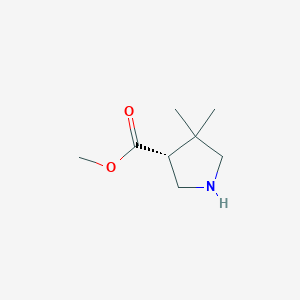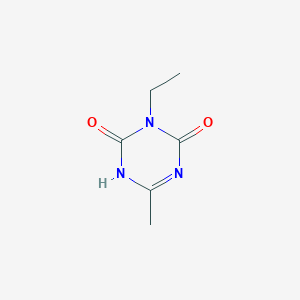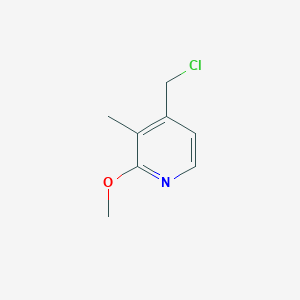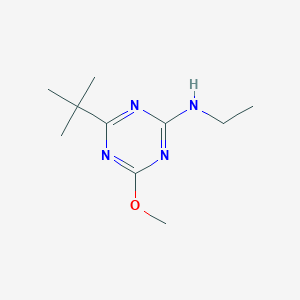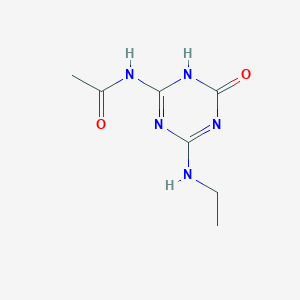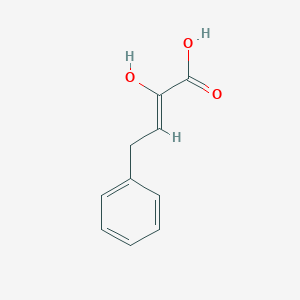
(R)-2-hydroxy-4-phenyl-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Hydroxy-4-phenylbut-2-enoic acid is an organic compound characterized by the presence of a hydroxyl group, a phenyl group, and a double bond in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hydroxy-4-phenylbut-2-enoic acid typically involves the aldol condensation of benzaldehyde with pyruvic acid, followed by a dehydration step to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
On an industrial scale, the production of (Z)-2-Hydroxy-4-phenylbut-2-enoic acid may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
化学反応の分析
Types of Reactions
(Z)-2-Hydroxy-4-phenylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 2-oxo-4-phenylbut-2-enoic acid.
Reduction: Formation of 2-hydroxy-4-phenylbutanoic acid.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-Hydroxy-4-phenylbut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyl and phenyl groups.
Medicine
In medicine, (Z)-2-Hydroxy-4-phenylbut-2-enoic acid is investigated for its potential therapeutic applications. Its derivatives are explored for their ability to interact with biological targets, offering possibilities for drug development.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of (Z)-2-Hydroxy-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity and alteration of signal transduction processes.
類似化合物との比較
Similar Compounds
(E)-2-Hydroxy-4-phenylbut-2-enoic acid: The (E)-isomer differs in the spatial arrangement of the substituents around the double bond.
2-Hydroxy-4-phenylbutanoic acid: Lacks the double bond present in (Z)-2-Hydroxy-4-phenylbut-2-enoic acid.
4-Phenylbut-2-enoic acid: Lacks the hydroxyl group.
Uniqueness
(Z)-2-Hydroxy-4-phenylbut-2-enoic acid is unique due to its specific (Z)-configuration, which influences its reactivity and interaction with other molecules. This configuration can lead to different biological activities and chemical properties compared to its isomers and analogs.
特性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC名 |
(Z)-2-hydroxy-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,7,11H,6H2,(H,12,13)/b9-7- |
InChIキー |
YMLXHBGASXFDIQ-CLFYSBASSA-N |
異性体SMILES |
C1=CC=C(C=C1)C/C=C(/C(=O)O)\O |
正規SMILES |
C1=CC=C(C=C1)CC=C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


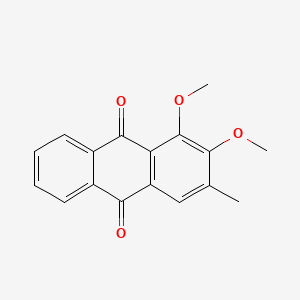

![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)

